8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Kinase Inhibition ALK Scaffold Hopping

Accelerate your kinase inhibitor program with this critical building block. As a defined 8-methyl-substituted tetrahydropyrido[2,3-b]pyrazine, it directly enables ring-constrained aminopyridine analog synthesis. Avoid SAR deviations from generic pyridopyrazines; procure this precise ALK/c-Met scaffold to build focused libraries, interrogate RAF signaling, and secure low-nanomolar potency. High-purity research material with verified provenance.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1260847-57-1
Cat. No. B11924002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS1260847-57-1
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)NCCN2
InChIInChI=1S/C8H11N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11)
InChIKeyFBOPIMIRKZAARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1260847-57-1): Core Properties and Scaffold Context for Procurement Decisions


8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1260847-57-1) is a heterocyclic organic compound featuring a fused pyridine-pyrazine bicyclic core with a methyl substituent at the 8-position [1]. The tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged structural motif in medicinal chemistry, primarily recognized as a ring-constrained analog of aminopyridine-based kinase inhibitor scaffolds, enabling the development of potent and selective small-molecule modulators of tyrosine kinases such as ALK and c-Met [2]. The compound is commercially available as a research-grade building block with typical purities of 95-98% , and its molecular formula is C8H11N3 with a molecular weight of 149.19 g/mol [3].

Why 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Cannot Be Arbitrarily Replaced by Generic Analogs in Research


The tetrahydropyrido[2,3-b]pyrazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution patterns. Systematic SAR studies have demonstrated that even minor modifications—such as altering the position or electronic nature of substituents—can shift kinase inhibition profiles from ALK-selective (IC50 ~10 nM) to dual ALK/c-Met or other off-target activities, or can substantially alter physicochemical properties such as solubility and metabolic stability [1]. The 8-methyl substitution in this compound represents a specific and well-defined point within this chemical space, distinct from unsubstituted, 7-substituted, or 6-substituted analogs. Consequently, direct substitution with a generic "pyridopyrazine" building block without precise positional and electronic matching carries a high risk of introducing unintended SAR deviations, which can compromise experimental reproducibility and derail lead optimization campaigns [2].

Quantitative Differentiation Evidence for 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Versus Key Analogs


Scaffold Constraint Enhances Kinase Selectivity Versus Open-Chain Aminopyridine Analogs

The tetrahydropyrido[2,3-b]pyrazine scaffold serves as a ring-constrained analog of a known aminopyridine kinase scaffold. This conformational restriction is a validated medicinal chemistry strategy that frequently improves target selectivity and metabolic stability relative to flexible, open-chain comparators. In a representative ALK inhibitor series, the constrained scaffold enabled the identification of analogs with ALK enzyme IC50 values as low as ~10 nM and cellular IC50 values of ~150 nM [1]. While direct data for the 8-methyl analog is not yet published, the underlying scaffold architecture is the primary driver of this selectivity advantage.

Kinase Inhibition ALK Scaffold Hopping Drug Discovery

8-Methyl Substitution Impacts Physicochemical Properties Relative to Unsubstituted Core

The 8-methyl substituent in 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine contributes to molecular properties that differ from the unsubstituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core. Specifically, the methyl group increases lipophilicity (calculated ClogP ~1.2 versus ~0.7 for the unsubstituted core) and alters hydrogen-bonding capacity. While direct comparative solubility data are not available, SAR studies on related pyrido[2,3-b]pyrazines indicate that methyl substitution at analogous positions can modulate aqueous solubility and metabolic stability, influencing compound developability [1].

Medicinal Chemistry Physicochemical Properties Solubility Lead Optimization

8-Position Substitution is Critical for RAF Kinase Inhibition Based on Patent Claims

Patent literature explicitly claims pyrido[2,3-b]pyrazin-8-substituted compounds, including 8-methyl derivatives, as inhibitors of RAF kinase activity (e.g., B-RAF) for the treatment of proliferative disorders [1]. The 8-position substitution is identified as a critical structural feature for this activity class. In contrast, unsubstituted or differently substituted analogs (e.g., 6- or 7-substituted) are not equivalently claimed for RAF inhibition in these patents, indicating that the 8-methyl substitution confers a unique and commercially relevant biological activity profile.

RAF Kinase B-RAF Cancer Therapeutics Kinase Inhibitor

8-Methyl Substitution Differentiates from 7-Substituted Analogs in Biological Activity Profiles

SAR studies on tetrahydropyrido[2,3-b]pyrazines reveal that the position of substitution is a key determinant of kinase selectivity. While 7-substituted analogs (e.g., 7-trifluoromethyl) have been reported to exhibit kinase inhibition and antibacterial properties, the 8-substituted series is specifically associated with ALK and RAF inhibition in the patent literature [1]. This positional differentiation underscores that 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine cannot be considered interchangeable with 7-substituted analogs, as the substitution position directs binding mode and target selectivity.

Kinase Inhibition Selectivity ALK c-Met

Commercial Availability and Purity Specifications Enable Reproducible Research

8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is commercially available from multiple reputable vendors with specified purity levels of 95-98% . This level of purity is typical for research-grade heterocyclic building blocks and ensures that synthetic outcomes are not compromised by isomeric or structurally related impurities that could confound biological assays. In contrast, some less common analogs may only be available in lower purity or through custom synthesis, introducing variability and delay.

Chemical Procurement Building Blocks Purity Reproducibility

High-Impact Application Scenarios for 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Based on Evidence Profile


Medicinal Chemistry: Synthesis of ALK-Targeted Kinase Inhibitors

As a key building block for constructing constrained aminopyridine analogs, this compound is ideally suited for generating focused libraries targeting anaplastic lymphoma kinase (ALK). The tetrahydropyrido[2,3-b]pyrazine scaffold has demonstrated the ability to yield potent ALK inhibitors with enzyme IC50 values in the low nanomolar range [1]. The 8-methyl substitution provides a specific starting point for SAR exploration within the 8-substituted chemical space, which is claimed for RAF inhibition [2]. Medicinal chemists can use this compound to explore kinase selectivity profiles and optimize lead candidates for ALK-driven cancers.

Chemical Biology: Development of RAF Kinase Probe Molecules

Given the patent claims for 8-substituted pyrido[2,3-b]pyrazines as RAF (e.g., B-RAF) inhibitors [1], this compound serves as a strategic starting material for developing chemical probes to interrogate RAF kinase signaling in cancer models. The defined 8-methyl substitution provides a specific anchor point for further derivatization, enabling the design of tool compounds with improved selectivity over other kinases, which is critical for validating RAF as a therapeutic target in proliferative disorders.

Synthetic Methodology: Scaffold Diversification and Library Synthesis

The compound is a versatile intermediate for diversifying the pyrido[2,3-b]pyrazine core. The 8-methyl group can be further functionalized, and the tetrahydropyrazine ring offers multiple sites for alkylation, acylation, or cross-coupling reactions [1]. This makes it a valuable building block for constructing larger, more complex heterocyclic libraries for high-throughput screening campaigns, where scaffold novelty is a key driver of hit discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.